molecular formula C13H14ClNO3S B8297576 2-tert-Butyl-4-chloro-5-phenylisothiazol-3(2H)-one 1,1-dioxide

2-tert-Butyl-4-chloro-5-phenylisothiazol-3(2H)-one 1,1-dioxide

Cat. No. B8297576
M. Wt: 299.77 g/mol
InChI Key: CTUGQRZCOJGEAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07582629B2

Procedure details

Oxalyl chloride (3.39 g, 2.71 mmol) was added dropwise to a solution of 2-tert-butyl-4-hydroxy-5-phenylisothiazol-3(2H)-one 1,1-dioxide (5 g, 17.77 mol) and DMF (15 mL) in DCM (220 mL) at 0° C. The reaction mixture was then heated at 50° C. for 4 h, concentrated and the residue was diluted with EtOAc and washed with water, then brine and evaporated. The residue was purified by silica gel column chromatography, using a 98:2 mixture of petroleum ether and EtOAc as eluant. The product containing fractions were evaporated, the residue was triturated in petroleum ether and the solvent was decanted to give the title compound (3.9 g, 74%) as a solid; 1H NMR (500 MHz, CDCl3): δ 7.97-7.92 (m, 2H), 7.61-7.51 (m, 3H), 1.75 (s, 9H); 13C NMR (125 MHz, CDCl3): δ 156.5, 142.8, 132.3, 129.3, 128.8, 123.4, 63.0, 27.7.
Quantity
3.39 g
Type
reactant
Reaction Step One
Name
2-tert-butyl-4-hydroxy-5-phenylisothiazol-3(2H)-one 1,1-dioxide
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]([Cl:6])(=O)[C:2](Cl)=[O:3].[C:7]([N:11]1C(=O)C(O)=[C:13]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[S:12]1(=[O:25])=[O:24])([CH3:10])([CH3:9])[CH3:8].CN(C=O)C>C(Cl)Cl>[C:7]([N:11]1[C:2](=[O:3])[C:1]([Cl:6])=[C:13]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[S:12]1(=[O:25])=[O:24])([CH3:10])([CH3:8])[CH3:9]

Inputs

Step One
Name
Quantity
3.39 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
2-tert-butyl-4-hydroxy-5-phenylisothiazol-3(2H)-one 1,1-dioxide
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)N1S(C(=C(C1=O)O)C1=CC=CC=C1)(=O)=O
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
220 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
the residue was diluted with EtOAc
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
brine and evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
ADDITION
Type
ADDITION
Details
a 98:2 mixture of petroleum ether and EtOAc as eluant
ADDITION
Type
ADDITION
Details
The product containing fractions
CUSTOM
Type
CUSTOM
Details
were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated in petroleum ether
CUSTOM
Type
CUSTOM
Details
the solvent was decanted

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1S(C(=C(C1=O)Cl)C1=CC=CC=C1)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 480.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.